molecular formula C13H12N4O B12509438 7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12509438
M. Wt: 240.26 g/mol
InChI Key: XZBPPGCVIGLQTQ-UHFFFAOYSA-N
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Description

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolopyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-9(2)7-11-15-16-13(18)17(11)12/h3-7H,1-2H3,(H,16,18)

InChI Key

XZBPPGCVIGLQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=NNC(=O)N32)C

Origin of Product

United States

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